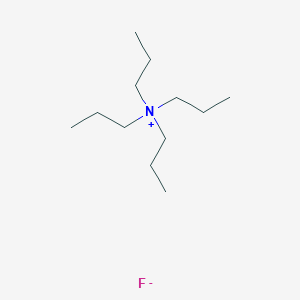

Tetrapropylammonium fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSYVRHKTFDJTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547750 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7217-93-8 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Fluoride Anion in Organic and Materials Synthesis

The fluoride (B91410) anion (F⁻) possesses distinct properties that render it highly valuable in chemical synthesis. Its small size and high electronegativity contribute to its strong basicity and nucleophilicity. frontiersin.orgwikipedia.org In organic synthesis, fluoride ions are instrumental in promoting a variety of reactions, including fluorination, desilylation, and acting as a base. nih.govorganic-chemistry.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and bioactivity in pharmaceuticals. nih.gov

In materials science, the fluoride anion plays a crucial role as a mineralizing agent in the synthesis of microporous materials like zeolites. academie-sciences.fr The "fluoride route" for zeolite synthesis often leads to the formation of large, well-defined crystals with fewer defects and enhanced thermal and hydrothermal stability compared to those synthesized in traditional alkaline media. academie-sciences.frresearchgate.netrsc.org This method allows for the preparation of novel zeolite framework topologies and the incorporation of various heteroatoms into the crystal lattice, thereby tuning the material's properties for specific applications. academie-sciences.frscispace.com

Overview of Quaternary Ammonium Fluorides As Fluoride Sources and Catalysts

Quaternary ammonium (B1175870) fluorides (QAFs), such as tetrapropylammonium (B79313) fluoride (B91410), serve as excellent sources of "naked" fluoride ions in organic solvents. wikipedia.org The large, non-coordinating organic cation minimizes ion pairing with the fluoride anion, thereby enhancing its reactivity compared to inorganic fluoride salts like potassium fluoride. This increased nucleophilicity is advantageous in a wide range of organic transformations. nih.gov

Beyond being a fluoride source, QAFs can also act as catalysts. Their ability to facilitate reactions under mild conditions makes them attractive for various synthetic applications. organic-chemistry.orgmedchemexpress.comjustdial.com For instance, they have been employed as catalysts in polymerization reactions and for the synthesis of various organic compounds. justdial.com In some cases, QAFs can be generated in situ from their corresponding ammonium hydrogensulfates, providing a convenient and efficient method for their use in catalytic asymmetric synthesis. nih.govacs.org The catalytic activity of quaternary ammonium fluorides is also being explored in the conversion of carbon dioxide into useful organic compounds. core.ac.uk

Historical Development of Tetrapropylammonium Fluoride in Academic Applications

Methodologies for Anhydrous Tetrapropylammonium Fluoride Synthesis

The synthesis of anhydrous this compound is a key challenge due to the high hygroscopicity of the fluoride ion. nbinno.commdpi.com Several methods have been developed to obtain TPAF with minimal water content.

One common approach involves ion-exchange reactions. This can be achieved by reacting a tetrapropylammonium halide, such as tetrapropylammonium bromide (TPABr), with a fluoride source like ammonium fluoride (NH₄F). Another method is the reaction of a tetrapropylammonium salt with potassium fluoride in an aqueous solution, followed by low-temperature crystallization. google.com While these methods are effective for producing hydrated TPAF, obtaining the anhydrous form requires further steps.

A notable method for preparing anhydrous tetraalkylammonium fluorides, which can be adapted for TPAF, involves the nucleophilic aromatic substitution of hexafluorobenzene (B1203771) with a tetraalkylammonium cyanide. nbinno.commdpi.comnih.govgoogle.com This reaction, conducted at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF), has the advantage of the byproduct, hexacyanobenzene, scavenging any residual water. nih.govgoogle.com This process yields a truly anhydrous fluoride salt. google.com

Another strategy involves the in-situ generation of anhydrous fluoride salts. This can be accomplished using a bis-alkyl-amino-pyridine reagent that reacts with electron-deficient fluoroaromatic compounds to produce the anhydrous fluoride salt rapidly. usd.edu

The table below summarizes and compares various synthetic methods.

| Method | Reagents | Solvent | Key Features | Reference |

| Ion-Exchange | Tetrapropylammonium bromide, Ammonium fluoride | Aqueous or alcoholic media | Common for zeolite synthesis. | |

| Metathesis | Tetrapropylammonium halide, Potassium fluoride | Water | Mild conditions, environmentally friendly, scalable. google.com | google.com |

| Nucleophilic Aromatic Substitution | Hexafluorobenzene, Tetrabutylammonium (B224687) cyanide | Aprotic solvent (e.g., THF) | Produces anhydrous product; water is scavenged by byproduct. nbinno.commdpi.comnih.govgoogle.com | nbinno.commdpi.comnih.govgoogle.com |

| In-situ Generation | Bis-alkyl-amino-pyridine reagent, Fluoroaromatic compounds | Not specified | Rapid generation of anhydrous fluoride salts. usd.edu | usd.edu |

Control of Hydration and its Implications for Purity and Reactivity

The presence of water significantly impacts the purity and reactivity of this compound. The fluoride anion has a high affinity for water, readily forming hydrates. mdpi.com The commercially available form is often a trihydrate. sigmaaldrich.comsigmaaldrich.com

The level of hydration, or the "nakedness" of the fluoride anion, is a critical factor in its reactivity. mdpi.com In anhydrous conditions, the fluoride ion is a much stronger nucleophile. google.comunl.edu The presence of water can lead to side reactions, such as hydrolysis of substrates, and can decrease the efficiency of reactions like nucleophilic substitution. google.comunl.edu For instance, the fluorination of benzyl (B1604629) bromide with physically dried TBAF (which still contains residual water) takes several hours, whereas with truly anhydrous TBAF, the reaction is complete in minutes. unl.edu

Controlling hydration is therefore crucial. Drying hydrated TPAF by heating under vacuum is a common practice, but it can lead to decomposition of the tetraalkylammonium cation through Hofmann elimination, especially for larger alkyl groups like butyl. google.comunl.edursc.org This decomposition results in impurities such as tributylamine (B1682462) and bifluoride ions. google.comunl.edu

The reactivity of the fluoride ion is also influenced by the solvent. Polar aprotic solvents enhance the solvation of the fluoride ion, increasing its nucleophilicity. The bulky tetrapropylammonium cation helps to reduce ion pairing, further enhancing the reactivity of the fluoride anion compared to alkali metal fluorides.

Advanced Synthetic Protocols for Enhanced Yield and Scalability

For industrial applications, the scalability of synthetic protocols is of utmost importance. The aqueous metathesis method, which involves the reaction of a tetrapropylammonium halide with potassium fluoride in water, is considered suitable for large-scale production due to its simplicity, use of mild conditions, and avoidance of hazardous reagents like hydrofluoric acid and organic solvents. google.comgoogle.com This method offers high yields and is environmentally friendly. google.com

Continuous flow chemistry presents another advanced approach for scalable synthesis. Flow-IEG (Iterative Exponential Growth) systems, which allow for automated and precise control over reaction parameters, have been used for the synthesis of macromolecules and can be adapted for the production of TPAF. pnas.org Flow chemistry offers improved heat and mass transfer, which can accelerate reactions and improve safety, particularly when dealing with potentially hazardous intermediates. core.ac.uk For instance, a continuous flow process for the synthesis of benzotriazoles using in-situ generated arynes and azides demonstrates the potential for scalable and safe production. core.ac.uk

Furthermore, the development of polymer-supported fluoride reagents, such as a cellulose-supported TBAF complex, offers advantages in terms of selectivity and ease of catalyst recycling, which is beneficial for scalable and sustainable processes. researchgate.net

The following table highlights key findings from research on scalable synthesis methods.

| Protocol | Key Findings | Advantages | Reference |

| Aqueous Metathesis | Yields of 75-88% have been reported for the synthesis of tetrabutylammonium fluoride trihydrate. google.comgoogle.com | Simple, safe, environmentally friendly, and suitable for industrial production. google.comgoogle.com | google.comgoogle.com |

| Continuous Flow Synthesis | Can significantly reduce reaction times and improve safety for reactions involving hazardous intermediates. core.ac.uk | Scalable, automated, and offers precise control over reaction conditions. pnas.orgcore.ac.uk | pnas.orgcore.ac.uk |

| Polymer-Supported Reagents | A cellulose-supported TBAF complex showed superior selectivity in SN2 reactions compared to unsupported TBAF. researchgate.net | Recyclable catalyst, improved selectivity, and suitable for large-scale synthesis. researchgate.net | researchgate.net |

Solid-State Investigations of Crystal Structures

The precise arrangement of atoms in the solid state is fundamental to understanding the role of this compound in templating the formation of complex structures. X-ray diffraction has been a primary tool for these investigations, especially in the context of TPAF incorporated within zeolite frameworks.

Research on the crystal structure of TPAF-silicalite, a precursor to the zeolite ZSM-5, has provided significant insights. nstl.gov.cndntb.gov.uaacs.org Single-crystal X-ray studies revealed that the crystals are often interpenetrant twins with monoclinic symmetry. nstl.gov.cn The structure of TPAF-silicalite was refined using an orthorhombic space group (Pnma), with a unit cell composition of 4[N(C₃H₇)₄F]·96SiO₂. nstl.gov.cn Within this framework, the TPA⁺ cation and the F⁻ anion exist as a complex located at the intersections of the 10-ring channels of the silica (B1680970) structure. nstl.gov.cn The fluoride ion is closely coordinated with the central nitrogen atom of the TPA⁺ cation and is also held in place by hydrogen bonding interactions with the propyl limbs of the cation. nstl.gov.cn

In another example, the structure of this compound-aluminium phosphate (B84403) type-5 (TPAF-AlPO₄-5) was investigated using X-ray diffraction. jlu.edu.cn This study determined a hexagonal space group (P6cc) with a unit cell composition of 12AlPO₄·TPAF. jlu.edu.cn The TPA⁺ cations are situated within the 12-ring channels, while the fluoride anions are located in double 4-rings adjacent to these channels. jlu.edu.cn However, due to disorder, the precise position of the TPAF complex could not be fully defined from the residual electron density. jlu.edu.cn

Solid-state Nuclear Magnetic Resonance (NMR) has been instrumental in pinpointing the location of the fluoride ion within these structures. In TPA-F-silicalite-1, the fluoride ion is covalently bonded to a silicon atom (Si-9) in the [4¹5²6²] cage of the zeolite framework. ubc.caacs.orgresearchgate.net This creates a five-coordinate silicon environment (SiO₄/₂F⁻), which is a key feature of zeolites synthesized in fluoride media. acs.orgresearchgate.net

Table 1: Crystallographic Data for this compound Complexes

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| TPAF-Silicalite | 4[N(C₃H₇)₄F]·96SiO₂ | Orthorhombic (pseudo-monoclinic) | Pnma | a = 20.04 Å, b = 19.92 Å, c = 13.39 Å | nstl.gov.cn |

| TPAF-AlPO₄-5 | 12AlPO₄·TPAF | Hexagonal | P6cc | a = 13.740 Å, c = 8.474 Å | jlu.edu.cn |

Solution-Phase Elucidation of Ion-Pairing and Aggregation Phenomena

In solution, the behavior of this compound is governed by the interplay of ion-pairing, solvation, and aggregation. The extent of these phenomena is highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds.

The formation of ion pairs between the TPA⁺ cation and the F⁻ anion is a significant characteristic in many organic solvents. rsc.org The strength of this ion-pairing affects the nucleophilicity and reactivity of the fluoride ion. Studies on various quaternary ammonium fluorides have shown that in less polar, aprotic solvents, the cation and anion remain closely associated as a contact ion pair. researchgate.netrsc.org Theoretical calculations on the similar tetramethylammonium (B1211777) fluoride system predict that the ion pair is stable in dimethylformamide (DMF), while it tends to dissociate in more polar, protic solvents like methanol. researchgate.net

The size of the cation also plays a role. It has been observed that increasing the size of the quaternary ammonium cation can lead to higher ionic conductivities in solution, suggesting a change in the ion-pairing dynamics. rsc.orgrsc.org However, this can also be associated with a decrease in thermal stability. rsc.org Diffusion-Ordered Spectroscopy (DOSY) measurements have confirmed the existence of significant ion pair formation, as evidenced by the large hydrodynamic radius of the fluoride anion in solution, which is much larger than that of the "naked" F⁻ anion. rsc.org

Aggregation phenomena are also observed, particularly in systems where fluorescence is a factor. While not directly focused on TPAF, studies on other systems demonstrate that the aggregation of molecules can be induced by interactions with ions, leading to phenomena like Aggregation-Induced Emission (AIE). nih.govrsc.org In the context of TPAF, the aggregation of ion pairs or larger clusters in solution can influence the mechanisms of reactions and material synthesis in which it is involved.

Advanced Spectroscopic Techniques for Anion Solvation Studies

A variety of sophisticated spectroscopic techniques have been employed to probe the local environment of the fluoride anion and its interactions with surrounding solvent molecules and cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool. ¹⁹F NMR is highly sensitive to the electronic environment of the fluoride nucleus. In aqueous solution (D₂O), the ¹⁹F NMR resonance for TPAF is typically observed around -120 to -125 ppm. In the solid state, within zeolite frameworks, the chemical shift changes significantly. For instance, ¹⁹F MAS NMR spectra of MFI zeolites show signals around -65 ppm, attributed to fluoride within specific cages. researchgate.net The presence of five-coordinate SiO₄/₂F⁻ species gives rise to distinct signals in both ¹⁹F and ²⁹Si NMR spectra, with ²⁹Si chemical shifts appearing between -140 and -150 ppm. acs.orgresearchgate.net

Advanced solid-state NMR techniques, such as ¹H/¹⁹F/²⁹Si triple resonance experiments including CP (Cross-Polarization), REDOR (Rotational Echo Double Resonance), and TEDOR (Transferred Echo Double Resonance), have been crucial. ubc.caacs.orgresearchgate.net These methods allow for the measurement of internuclear distances, which has been used to unambiguously determine that the fluoride ion is covalently bonded to a specific silicon site (Si-9) in silicalite-1 and exchanges between two equivalent sites on the NMR timescale. ubc.caacs.orgresearchgate.net

Vibrational Spectroscopy , including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the TPA⁺ cation and its interaction with the fluoride anion. Studies on related bis-tetrapropylammonium complexes have shown that the vibrational states of the tetrapropylammonium cations change markedly during phase transitions, which can be linked to order-disorder phenomena within the crystal. researchgate.net In solution, FT-IR has been used to study the interactions in complex systems, such as the TBAF–H₂O–SO₂ system, by observing shifts in vibrational bands like the S–O and O–H stretches. rsc.org

Other Techniques such as ¹H NMR relaxometry have been used to study the kinetics and thermodynamics of fluoride binding events. rsc.org This technique monitors the change in the relaxation rate of solvent protons as fluoride displaces coordinated water molecules, allowing for the calculation of binding affinities. rsc.org

Table 2: Spectroscopic Data for this compound and its Complexes

| Technique | System | Key Observation | Finding | Reference |

|---|---|---|---|---|

| ¹⁹F NMR | TPAF in D₂O | Resonance at -120 to -125 ppm | Characterization of fluoride in aqueous solution. | |

| ¹⁹F MAS NMR | TPAF in MFI Zeolite | Signal at ≈ -65 ppm | Fluoride located within the t-mel cage of the MFI structure. | researchgate.net |

| ²⁹Si CP MAS NMR | TPAF-Silicalite-1 | Signal at -125 ppm (broadened) | Dynamic exchange between four- and five-coordinate silicon environments. | acs.org |

| ²⁹Si CP MAS NMR | High-Silica Zeolites | Signal between -140 and -150 ppm | Presence of five-coordinate SiO₄/₂F⁻ units. | researchgate.net |

| ¹H/¹⁹F/²⁹Si REDOR/TEDOR | TPAF-Silicalite-1 | Measurement of F-Si distances | Covalent bond between F⁻ and Si-9 in the [4¹5²6²] cage. | ubc.caacs.org |

| FT-IR Spectroscopy | TBAF–H₂O–SO₂ | Red shift of O-H stretch | Strong F···H–O hydrogen bonding. | rsc.org |

| Raman Spectroscopy | [N(C₃H₇)₄]₂CoCl₄ | Changes in ν(N–C–C) and δ(CH₃) bands with temperature | Cation dynamics are linked to order-disorder phase transitions. | researchgate.net |

Applications of Tetrapropylammonium Fluoride in Synthetic Chemistry

Role as a Desilylating Agent in Organic Transformations

Silyl (B83357) ethers are one of the most widely used protecting groups for hydroxyl functions due to their ease of installation and their tunable stability. Tetraalkylammonium fluorides are premier reagents for the cleavage of these robust protecting groups.

The cleavage of silicon-oxygen (Si-O) and carbon-silicon (C-Si) bonds by tetrapropylammonium (B79313) fluoride (B91410) is fundamentally driven by the high affinity of the fluoride ion for silicon. The driving force for this reaction is the formation of a highly stable silicon-fluorine (Si-F) bond, which is one of the strongest single bonds in chemistry.

The mechanism for the desilylation of a silyl ether commences with the nucleophilic attack of the fluoride ion on the silicon atom. This attack leads to the formation of a transient, hypervalent pentacoordinate silicon intermediate. stackexchange.comorganic-chemistry.orgic.ac.uk This intermediate is unstable and rapidly collapses, breaking the Si-O bond to release the corresponding alkoxide. A subsequent workup with a proton source then furnishes the desired alcohol. youtube.com

A similar principle applies to the cleavage of C-Si bonds. The fluoride ion can attack the silicon atom in organosilanes, leading to the formation of a carbanion, which can then be trapped by various electrophiles. acs.orgacs.orgnih.gov This strategy is particularly effective for generating stabilized carbanions from allyl-, benzyl-, and alkynylsilanes. acs.orgstackexchange.com Reagents like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), which is an anhydrous and less basic fluoride source than TBAF, have proven effective in these transformations. acs.orgnih.gov The high electropositivity of silicon facilitates this bond cleavage, leading to the in-situ generation of a nucleophilic carbon species. nih.gov

One of the significant advantages of using tetraalkylammonium fluorides is the potential for chemoselective deprotection of different silyl ethers within the same molecule. This selectivity is primarily governed by steric hindrance around the silicon atom and the electronic properties of the silyl group's substituents. stackexchange.com

The relative stability of common silyl ethers towards fluoride-mediated cleavage generally follows the trend where less sterically hindered silyl groups are cleaved more readily. For instance, a trimethylsilyl (B98337) (TMS) group is significantly more labile than a tert-butyldimethylsilyl (TBS) group, which in turn is typically easier to remove than a more sterically demanding triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group. nih.gov This differential reactivity allows for the selective removal of one type of silyl ether in the presence of another. gelest.com

Furthermore, reaction conditions can be fine-tuned to achieve remarkable selectivity even between silyl groups of similar steric bulk. For example, it has been demonstrated that primary TBDPS ethers can be selectively cleaved in the presence of primary TBS ethers by using a buffered system of TBAF with acetic acid and water. thieme-connect.com Conversely, under standard TBAF/THF conditions, TBS ethers are generally cleaved faster than TBDPS ethers. thieme-connect.com The local environment of the silyl ether also plays a crucial role; a primary silyl ether can often be deprotected in the presence of a secondary or tertiary silyl ether due to reduced steric congestion. stackexchange.comgelest.com

| Substrate Type | Silyl Group 1 | Silyl Group 2 | Reagent/Conditions | Outcome | Reference(s) |

| Primary vs. Primary Alcohol | TBS | TBDPS | TBAF, AcOH, H₂O, DMF | Selective cleavage of TBDPS ether | thieme-connect.com |

| Primary vs. Secondary Alcohol | TBS | TBS | HF•pyridine | Selective cleavage of primary TBS ether | stackexchange.com |

| Phenolic vs. Benzylic Alcohol | TBDMS | TBDMS | KHF₂, MeOH, rt | Selective cleavage of phenolic ether | nih.gov |

| Alkyl vs. Phenolic Ether | TBDMS | TBDMS | NaH, DMF | Selective cleavage of phenolic ether | rsc.org |

The efficiency and selectivity of desilylation reactions using tetrapropylammonium fluoride are highly dependent on the reaction medium and the presence of water. Commercially available tetraalkylammonium fluorides are typically sold as hydrates (e.g., TBAF·3H₂O) or as solutions in solvents like tetrahydrofuran (B95107) (THF), which may contain varying amounts of water. commonorganicchemistry.com

The presence of water can significantly impact the reactivity of the fluoride ion. While some water can facilitate the protonation of the resulting alkoxide, excess water can solvate the fluoride ion, reducing its nucleophilicity and, consequently, the rate of desilylation. oup.comnih.govnih.govresearchgate.net In some cases, particularly with sensitive substrates like oligoribonucleotides, the water content must be carefully controlled (e.g., below 5%) to achieve efficient deprotection. oup.comnih.govnih.govresearchgate.net For many applications, anhydrous tetraalkylammonium fluoride is preferred to ensure high reactivity and reproducibility. acs.org

The choice of solvent also plays a critical role. THF is a very common solvent for these reactions due to its ability to dissolve both the tetraalkylammonium fluoride salt and a wide range of organic substrates. organic-chemistry.orgnih.gov Other polar aprotic solvents like dimethylformamide (DMF) can also be used and may influence the reaction's chemoselectivity. thieme-connect.comrsc.org The solvent can affect the aggregation state and the ion-pairing of the fluoride salt, thereby modulating its effective nucleophilicity.

Applications in Nucleophilic Fluorination Reactions

The fluoride ion from this compound is a potent nucleophile, making it a valuable reagent for the introduction of fluorine into organic molecules. Anhydrous forms of tetraalkylammonium fluorides are particularly effective in these transformations, as the "naked" fluoride ion exhibits significantly enhanced nucleophilicity. nih.gov

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of aryl fluorides, which are prevalent in pharmaceuticals and agrochemicals. The reaction involves the displacement of a leaving group (typically a halide or a nitro group) from an electron-deficient aromatic ring by a nucleophile.

Tetraalkylammonium fluorides are excellent reagents for SNAr fluorinations. nih.gov The use of anhydrous sources, such as anhydrous tetramethylammonium (B1211777) fluoride (TMAF) or in situ-generated anhydrous TBAF, allows these reactions to proceed under much milder conditions (often at room temperature) compared to traditional methods that use alkali metal fluorides like KF or CsF. nih.govsemanticscholar.orgresearchgate.net The enhanced solubility and reactivity of tetraalkylammonium fluorides in common organic solvents lead to faster reaction rates and higher yields. nih.govnih.gov

The mechanism of SNAr reactions has traditionally been depicted as a two-step process involving a Meisenheimer intermediate. However, recent studies suggest that many SNAr reactions, particularly with fluoride, may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step. springernature.comscispace.com

| Substrate | Leaving Group | Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 2,4-Dinitrochlorobenzene | -Cl | Anhydrous TBAF | THF | RT | ~100 | semanticscholar.org |

| 4-Nitrochlorobenzene | -Cl | Anhydrous TMAF | DMF | 80 | 95 | researchgate.net |

| 1-Chloro-2-nitrobenzene | -Cl | In situ generated anhydrous R₄NF | DMF | RT | 99 | nih.gov |

| 1,3-Dinitrobenzene | -NO₂ | Anhydrous TBAF | DMSO | RT | ~100 | semanticscholar.org |

Deoxyfluorination is a transformation that converts a hydroxyl group into a carbon-fluorine bond. While dedicated deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) exist, tetraalkylammonium fluorides can be employed as the nucleophilic fluoride source in related two-step strategies.

This approach typically involves the conversion of the alcohol into a species with a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate). The resulting sulfonate is then displaced by the fluoride ion from a source like this compound in a standard SN2 reaction. Anhydrous tetraalkylammonium fluorides are highly effective for this purpose, promoting rapid substitution with inversion of stereochemistry at the carbon center. semanticscholar.org This method provides a reliable way to introduce fluorine into aliphatic systems, complementing direct deoxyfluorination methods. The high nucleophilicity of the fluoride ion in these systems allows the displacement to occur under relatively mild conditions, minimizing side reactions such as elimination. semanticscholar.org

Stereoselective and Regioselective Synthesis of Fluorinated Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as an effective nucleophilic fluoride source for the construction of fluorinated scaffolds with high degrees of stereochemical and regiochemical control. A primary application in this domain is the ring-opening of epoxides to generate fluorohydrins, which are valuable synthetic intermediates.

This transformation typically proceeds via an SN2 mechanism, where the fluoride ion attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of the attack is governed by both steric and electronic factors. In the case of unsymmetrical epoxides, the fluoride ion preferentially attacks the less sterically hindered carbon atom. This predictable regioselectivity is crucial for the synthesis of complex molecules where precise positioning of the fluorine atom is required. Furthermore, the SN2 pathway ensures that the reaction is stereospecific, resulting in an inversion of the configuration at the center of attack.

Research has shown that allylsilanes can be transformed into 3-silylfluorohydrins with good yield and high regioselectivity through a sequence of epoxidation followed by treatment with a fluoride source. chemrxiv.org The high regioselectivity observed in the opening of allylsilane-derived epoxides is attributed to a beta-silyl effect, which stabilizes a potential cationic intermediate, guiding the nucleophilic attack of the fluoride ion. chemrxiv.org While many studies employ various fluoride sources, the underlying principles of SN2-type epoxide opening are fundamental to reagents like TPAF.

| Epoxide Substrate | Product | Key Outcome | Reference Concept |

|---|---|---|---|

| Terminal Alkyl Epoxide | 1-Fluoro-2-alkanol | High regioselectivity (attack at the terminal carbon). | acsgcipr.org |

| Cyclohexene Oxide | trans-2-Fluorocyclohexanol | High stereoselectivity (anti-addition). | acsgcipr.org |

| Styrene Oxide | 2-Fluoro-1-phenylethanol | Preferential attack at the less hindered benzylic carbon. | acsgcipr.org |

| Allylsilane-derived Epoxide | 3-Silylfluorohydrin | High regioselectivity due to beta-silyl effect. | chemrxiv.org |

Catalytic Roles in Organic Transformations

Beyond its role as a stoichiometric reagent, this compound exhibits significant catalytic activity in a variety of organic reactions, driven by the distinct properties of both its cation and anion.

The fluoride ion (F⁻) in anhydrous TPAF is a powerful Brønsted base. When dissociated from its large, non-coordinating tetrapropylammonium cation in aprotic solvents, the "naked" fluoride ion exhibits a high affinity for protons. nih.gov This strong basicity can be harnessed to deprotonate a range of weakly acidic carbon and heteroatom pronucleophiles, generating reactive intermediates for bond-forming reactions.

A notable application is in Michael additions, a fundamental carbon-carbon bond-forming reaction. TPAF can catalyze the conjugate addition of active methylene (B1212753) compounds to α,β-unsaturated carbonyls. acs.orgyoutube.com The fluoride ion initiates the reaction by deprotonating the Michael donor, creating a carbanion which then attacks the β-carbon of the Michael acceptor. This catalytic approach is efficient for creating 1,5-dicarbonyl compounds and other valuable structures. acs.org Similarly, TPAF and its analogues can promote aldol-type reactions by generating enolates from carbonyl precursors.

The high basicity of anhydrous tetraalkylammonium fluorides is also exploited in nucleophilic aromatic substitution (SNAr) reactions, where it can facilitate fluorodenitration or halogen exchange (Halex) reactions under remarkably mild conditions. researchgate.netmdpi.com

This compound is a highly effective catalyst for reactions involving organosilicon reagents, most notably in the Mukaiyama aldol (B89426) reaction. nih.govsemanticscholar.orgwikipedia.org This reaction involves the addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone. wikipedia.org

The catalytic role of TPAF stems from the exceptionally high bond energy of the silicon-fluorine (Si-F) bond. The fluoride ion readily attacks the silicon atom of the silyl enol ether, forming a transient, hypervalent pentacoordinate silicate (B1173343) species. nih.govnih.gov This process cleaves the silicon-oxygen bond, liberating a highly reactive enolate anion. This "activated" enolate then rapidly adds to the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the β-hydroxy carbonyl product. This fluoride-catalyzed activation provides a powerful alternative to traditional Lewis acid-mediated Mukaiyama aldol reactions. acs.orgmsu.edu

| Silane Reagent | Electrophile | Reaction Type | Role of TPAF | Reference Concept |

|---|---|---|---|---|

| Silyl Enol Ether | Aldehyde | Mukaiyama Aldol Addition | Generates reactive enolate via hypervalent silicate. | nih.govacs.org |

| Ketene (B1206846) Silyl Acetal (B89532) | Ketone | Mukaiyama Aldol Addition | Activates the silyl ketene acetal as a nucleophile. | nih.gov |

| Allyltrimethylsilane (B147118) | Aldehyde | Allylation | Activates the C-Si bond for nucleophilic attack. | db-thueringen.denih.gov |

Tetraalkylammonium fluorides have been shown to mediate cycloaddition reactions effectively. For instance, tetrabutylammonium fluoride (TBAF), a close analogue of TPAF, facilitates versatile approaches to five-membered heterocycles like isoxazolines and pyrazolines from alkyne substrates under mild, non-metal-mediated conditions. organic-chemistry.orgnih.gov The reaction mechanism is believed to proceed through the formation of a vinyl anion intermediate, which then undergoes an intramolecular cyclization. nih.govacs.org This methodology highlights the utility of the fluoride ion's basicity to initiate complex, ring-forming cascades.

As discussed in section 4.2.3, TPAF also serves as a potent nucleophile for ring-opening reactions, particularly of strained rings like epoxides. This reactivity can be considered catalytic when the fluoride ion is regenerated in a subsequent step, although it is more commonly employed as a stoichiometric reagent in these transformations to yield fluorinated products.

In polymer chemistry, this compound can act as an initiator for certain types of anionic ring-opening polymerization (AROP). This technique is used to synthesize polymers from cyclic monomers such as cyclosiloxanes, lactones, and epoxides. The polymerization of cyclosiloxanes, for example, is a key industrial process for producing silicones. digitellinc.com

In the AROP of a cyclic siloxane like octamethylcyclotetrasiloxane (B44751) (D₄), the fluoride ion from TPAF attacks a silicon atom in the ring. This nucleophilic attack cleaves a Si-O bond, opening the ring and generating a linear silanolate anion as the active propagating species. This active chain end then attacks another monomer molecule, continuing the polymerization process. gelest.com The use of initiators like TPAF allows for the synthesis of polysiloxanes with controlled molecular weights. uni-rostock.de While the process can be complex and subject to backbiting reactions that reform cyclic species, the initiation step is a clear example of TPAF's utility in advanced polymerization. digitellinc.comresearchgate.net

This compound in Zeolite and Molecular Sieve Synthesis

One of the most significant industrial and academic applications of this compound is in the hydrothermal synthesis of zeolites and other molecular sieves. In this context, TPAF plays a crucial dual role, with its cation acting as a structure-directing agent (SDA) and its anion serving as a mineralizing agent. oaepublish.com

The tetrapropylammonium (TPA⁺) cation has a specific size and shape that fits perfectly within the intersecting channel system of the MFI zeolite framework (e.g., ZSM-5, Silicalite-1). researchgate.netresearchgate.net During the hydrothermal synthesis process, the TPA⁺ cations organize the silicate and aluminate precursors in the gel, acting as a template around which the inorganic framework crystallizes. oaepublish.com This templating effect is essential for forming the specific pore structure of the MFI-type zeolite.

Simultaneously, the fluoride anion (F⁻) acts as a mineralizing agent. acs.org It enhances the solubility of silica (B1680970) precursors in the synthesis gel, particularly under the near-neutral or slightly acidic pH conditions typical of fluoride-route syntheses. mdpi.com This increased solubility facilitates the transport of silica species to the growing crystal surfaces, promoting faster crystallization and leading to highly crystalline zeolites with fewer structural defects (e.g., silanol (B1196071) nests) compared to those synthesized via the traditional high-pH hydroxide (B78521) route. acs.orgfundacionareces.es The synergistic effect of the TPA⁺ template and the F⁻ mineralizer makes TPAF a highly effective and widely used component for producing high-quality MFI zeolites. mdpi.com

| Component | Role | Mechanism/Function | Benefit | Reference |

|---|---|---|---|---|

| Tetrapropylammonium (TPA⁺) Cation | Structure-Directing Agent (SDA) | Acts as a physical template due to its specific size and shape, organizing inorganic precursors. | Directs the formation of specific zeolite frameworks, such as MFI. | oaepublish.comresearchgate.net |

| Fluoride (F⁻) Anion | Mineralizing Agent | Increases the solubility of silica precursors in the synthesis gel. | Promotes rapid crystallization and yields highly crystalline products with low defect density. | acs.orgmdpi.com |

Function as a Structure-Directing Agent in Hydrothermal Crystallization

In the hydrothermal synthesis of zeolites, organic cations are often employed as structure-directing agents (SDAs) or templates. These organic molecules guide the organization of inorganic precursors, such as silica and alumina (B75360), into specific crystalline frameworks. The tetrapropylammonium (TPA⁺) cation, derived from TPAF, is particularly effective in directing the formation of certain zeolite structures due to its specific size and shape. nbinno.com

The primary role of the TPA⁺ cation is to act as a template around which the inorganic framework of the zeolite can assemble. This templating effect is crucial for the synthesis of zeolites with desired pore architectures and topologies. The TPA⁺ cation's dimensions are well-suited to fit within the channels and cavities of specific zeolite frameworks, thereby stabilizing these structures as they crystallize from the synthesis gel. nbinno.com

Beyond the templating role of the TPA⁺ cation, the fluoride anion from TPAF also plays a critical role in the crystallization process. The fluoride ion acts as a mineralizing agent, enhancing the solubility of the silica and alumina precursors. This increased solubility facilitates the transport of building units to the growing crystal surface, promoting crystal growth and leading to a final product with high crystallinity and purity. nbinno.com This dual functionality of TPAF, providing both a structure-directing cation and a mineralizing anion, makes it a highly effective reagent in zeolite synthesis. nbinno.com The synergistic action between the TPA⁺ cation and the fluoride anion is key to achieving high yields of the desired zeolite structures. nbinno.com

Influence on Framework Formation and Topological Diversity of Aluminophosphates and Silicalites

The structure-directing properties of this compound have a profound influence on the framework formation and topological diversity of both aluminophosphate (AlPO) and silicate-based molecular sieves. The specific size and shape of the tetrapropylammonium cation are particularly effective in directing the formation of the MFI framework, which is characteristic of zeolites like ZSM-5 and silicalite-1. nbinno.com The TPA⁺ cation fits snugly within the intersecting 10-membered ring channels of the MFI structure, stabilizing the framework during its formation. nbinno.com

In the synthesis of aluminophosphates, TPA⁺ can be used in conjunction with other organic structure-directing agents to generate specific framework topologies. For instance, in the synthesis of SAPO-37, which has the FAU topology, both the larger tetrapropylammonium cation and the smaller tetramethylammonium (TMA⁺) cation are required. The TPA⁺ cation templates the formation of the large super cages of the FAU structure, while the smaller TMA⁺ cation directs the formation of the smaller sodalite cages. mdpi.com The molar ratio of these two SDAs is a critical parameter that determines the final crystalline phase. mdpi.com

The influence of this compound on the formation of different molecular sieve frameworks is summarized in the table below.

| Molecular Sieve | Framework Topology | Role of Tetrapropylammonium Cation |

| Silicalite-1 | MFI | Acts as the primary structure-directing agent, fitting within the 10-membered ring channels. nbinno.com |

| ZSM-5 | MFI | Directs the formation of the MFI framework, similar to its role in Silicalite-1 synthesis. |

| SAPO-37 | FAU | Used in combination with TMA⁺ to template the formation of the large super cages. mdpi.com |

Location and Interaction of Fluoride Anions within Zeolitic Structures

In syntheses utilizing this compound, the fluoride anion is not merely a spectator ion. It becomes incorporated into the zeolite structure, where it plays a crucial role in charge compensation and framework stabilization. rsc.org In fluoride-mediated syntheses, the positive charge of the occluded organic structure-directing agent, such as the tetrapropylammonium cation, is balanced by the negative charge of the fluoride anion. This results in the formation of zeolite frameworks with few to no defects, such as silanol groups. rsc.orgnih.gov

The precise location of the fluoride anion within the zeolite framework has been a subject of detailed investigation. In the case of all-silica MFI zeolite (silicalite-1) synthesized with TPAF, solid-state NMR studies have unambiguously determined the location of the fluoride ion. ubc.caacs.orgresearchgate.net It resides within the small [4¹5²6²] cage, also known as the t-mel cage. rsc.orgacs.orgresearchgate.net Within this cage, the fluoride ion is covalently bonded to a silicon atom at a specific crystallographic site, designated as the T9 site. rsc.orgacs.orgresearchgate.net The fluoride ion has been observed to exchange between two equivalent "mirror-related" Si-9 sites. acs.orgresearchgate.net

More recent research, employing both experimental techniques and computational calculations, has suggested the possibility of a second location for the fluoride anion within the MFI framework. rsc.orgrsc.org This alternative site is also within the t-mel cage but involves a covalent bond to a silicon atom at the T12 position. rsc.orgrsc.org The occupancy of this T12 site appears to be influenced by the synthesis conditions, particularly the size of the organic structure-directing agent and the concentration of defects within the zeolite framework. rsc.org The use of bulkier OSDAs and an increased concentration of defects favor the incorporation of fluoride at the T12 site. rsc.org

| Zeolite Framework | Fluoride Anion Location | Interacting Framework Atom | Factors Influencing Location |

| MFI (Silicalite-1) | t-mel cage ([4¹5²6²]) | Silicon (T9 site) rsc.orgacs.orgresearchgate.net | Primary location identified in numerous studies. |

| MFI (Silicalite-1) | t-mel cage ([4¹5²6²]) | Silicon (T12 site) rsc.orgrsc.org | Stabilized by the use of bulkier OSDAs and higher defect concentrations. rsc.org |

Mechanistic Investigations and Reaction Pathways Involving Tetrapropylammonium Fluoride

Understanding Fluoride (B91410) Anion Reactivity: The "Naked" Fluoride Concept

The reactivity of the fluoride anion in organic synthesis is profoundly influenced by its solvation state. The "naked" fluoride concept refers to a fluoride ion that is largely unsolvated and has minimal ion-pairing interactions with its counterion. researchgate.netbeilstein-journals.orgnumberanalytics.com Such a state dramatically enhances its intrinsic basicity and nucleophilicity. researchgate.net While a truly "naked" fluoride ion can only exist in the gas phase, the term is commonly used to describe the highly reactive fluoride ions provided by certain reagents in aprotic solvents. nih.govresearchgate.net

Tetraalkylammonium fluorides (TAAFs) are primary sources of these highly reactive fluoride ions. numberanalytics.com The nature of the tetraalkylammonium cation is a critical factor in determining the degree of "nakedness." Tetrapropylammonium (B79313) fluoride (TPAF) is particularly effective in this regard. The bulky yet moderately sized tetrapropylammonium (TPA⁺) cation effectively shields the fluoride anion, reducing the strength of the ion pairing that is common with smaller alkali metal cations like K⁺ or Cs⁺. This weak cation-anion interaction allows for greater availability of the fluoride ion to participate in chemical reactions.

The TPA⁺ cation strikes a balance between the properties of other common tetraalkylammonium ions. It is thought to offer a compromise between the high reactivity associated with the smaller tetramethylammonium (B1211777) (TMA⁺) cation and the increased steric hindrance and solubility in non-polar media of the larger tetrabutylammonium (B224687) (TBA⁺) cation. This balance of ion separation, solubility, and steric factors makes TPAF a versatile and potent source of nucleophilic fluoride for various transformations, including nucleophilic substitutions and alkylations.

Solvent Effects on Reactivity, Selectivity, and Solvation Dynamics in Tetrapropylammonium Fluoride Reactions

The choice of solvent is paramount in controlling the reactivity and selectivity of reactions involving TPAF. The "naked" fluoride anion's high reactivity is best harnessed in polar aprotic solvents. Solvents such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are effective at solvating the TPA⁺ cation while leaving the fluoride anion relatively unsolvated and thus highly reactive. mdpi.com

In contrast, polar protic solvents, including water and alcohols, significantly diminish the fluoride anion's reactivity. mdpi.comnih.gov These solvents engage in strong hydrogen bonding with the fluoride ion, creating a robust solvation shell that neutralizes its nucleophilic and basic power. mdpi.commdpi.com Even trace amounts of water in a reaction mixture can lead to the formation of bifluoride (HF₂⁻), which is a much weaker nucleophile. Therefore, the use of anhydrous TPAF and dry aprotic solvents is often crucial for achieving desired reaction outcomes. nih.gov

Research has shown that the specific polar aprotic solvent can also influence reaction rates and efficiency. For instance, in certain cross-coupling reactions, TPAF exhibits higher catalytic activity in DMSO compared to its close analog, tetrabutylammonium fluoride (TBAF), an effect attributed to improved ion dissociation in the highly polar DMSO medium. The competition between SN2 (substitution) and E2 (elimination) pathways is also heavily dependent on the solvent system. In polar aprotic solvents, the highly basic "naked" fluoride can favor the E2 pathway, while the addition of stoichiometric amounts of hydrogen-bond donors like tert-butanol (B103910) can modulate this reactivity, increasing selectivity for the SN2 product by creating a more complex and sterically hindered solvating environment around the fluoride ion. nih.gov

| Solvent Type | Examples | Effect on Fluoride Anion | Resulting Reactivity | Primary Reaction Pathways |

|---|---|---|---|---|

| Polar Aprotic | DMSO, THF, MeCN | Weakly solvated ("naked" or partially naked) | High Nucleophilicity & High Basicity | SN2, E2, Desilylation |

| Polar Protic | Water, Methanol, Ethanol | Strongly solvated via hydrogen bonding | Low Nucleophilicity & Low Basicity | Slow or no reaction |

| Aprotic with H-Bond Donor Additives | MeCN + tert-Butanol | Moderately solvated, sterically hindered | Modulated Nucleophilicity, Suppressed Basicity | Selective SN2 over E2 |

Influence of Hydrogen Bonding and Ion Pairing on Anion Activation and Catalysis

Anion activation is central to the catalytic function of TPAF, and it is governed by the interplay of ion pairing and hydrogen bonding. For the fluoride anion to act as an effective nucleophile or base, it must be sufficiently "activated" by liberation from strong electrostatic and hydrogen-bonding interactions.

The large size of the TPA⁺ cation is instrumental in minimizing the ion-pairing energy between the cation and the fluoride anion. Unlike smaller, harder cations (e.g., Li⁺, Na⁺), the diffuse, soft charge of the TPA⁺ cation results in a weaker electrostatic attraction to the hard fluoride anion. This reduced ion pairing is a key feature of TPAF, leading to a more dissociated and accessible fluoride ion in solution, thereby activating it for catalysis. Studies comparing various tetraalkylammonium fluorides have noted the weak cation-F⁻ interaction in TPAF as a facilitator of fluoride mobility and availability.

Conversely, hydrogen bonding serves to deactivate the fluoride anion. The fluoride ion is a potent hydrogen bond acceptor, and its interactions with protic species can severely dampen its reactivity. researchgate.netnih.gov This is why catalytic reactions using TPAF are highly sensitive to protic impurities like water or alcohols. However, controlled hydrogen bonding can be exploited to tune selectivity. The use of specifically designed hydrogen-bond donor catalysts, such as chiral ureas or thioureas, in conjunction with a fluoride source can create a chiral microenvironment. nih.govnih.gov This strategy, known as hydrogen bonding phase-transfer catalysis (HB-PTC), can bring insoluble metal fluorides into an organic phase and deliver the fluoride anion enantioselectively, all while modulating its inherent basicity to prevent side reactions. nih.govresearchgate.net While TPAF is already soluble, the principles of using hydrogen bonding to control reactivity and shield the anion's basicity remain relevant for achieving high selectivity in complex transformations. nih.gov

Elucidation of Catalytic Cycles and Intermediate Species in this compound-Promoted Reactions

While detailed catalytic cycles for many TPAF-promoted reactions are still areas of active investigation, mechanistic proposals can be constructed based on its known reactivity and by analogy to the well-studied TBAF. TPAF typically functions as a catalyst in reactions involving organosilicon compounds, where the high affinity of fluoride for silicon drives the reaction.

Initiation/Anion Generation : The cycle begins with the fluoride ion from TPAF attacking a silicon-containing reagent (e.g., an allyltrimethylsilane (B147118) or a silyl (B83357) enol ether). This attack forms a hypervalent pentacoordinate silicon intermediate. dicp.ac.cn

Formation of the Active Nucleophile : This pentacoordinate silicate (B1173343) species is often unstable and fragments to generate the active nucleophilic species (e.g., an enolate or an allyl anion) and a stable trialkylsilyl fluoride (R₃SiF). dicp.ac.cn

Nucleophilic Attack : The generated carbanion or enolate then attacks the electrophilic substrate (e.g., an aldehyde or ketone), forming the carbon-carbon bond of the desired product. This step results in a new alkoxide intermediate.

Catalyst Regeneration : The alkoxide intermediate, often as its tetrapropylammonium salt, reacts with another equivalent of the starting silicon reagent. This step transfers the silyl group to the alkoxide oxygen, releasing the final silylated product and regenerating the active tetrapropylammonium-alkoxide species that can continue the cycle. Alternatively, in some proposed mechanisms, the initially formed trialkylsilyl fluoride can be intercepted by the product alkoxide to regenerate the fluoride catalyst.

A key intermediate in these cycles is the pentacoordinate silicon species (e.g., [R'Si(Me)₃F]⁻). dicp.ac.cnlibretexts.org The stability and reactivity of this intermediate are crucial to the efficiency of the catalytic turnover. In reactions involving CO₂ reduction using metallic silicon as a reductant, fluoride catalysts like TBAF (and presumably TPAF) are proposed to activate the silicon by cleaving Si-Si bonds to form active Si-H and Si-F species, which are the key intermediates in the reduction process. rsc.org The catalytic amount of TPAF is effective because the fluoride ion is continuously regenerated in the reaction sequence.

Theoretical and Computational Studies of Tetrapropylammonium Fluoride Systems

Density Functional Theory (DFT) Calculations for Structural Analysis and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecules and materials, providing detailed information about geometries, bond energies, and electronic properties.

In the context of [TPA]F, DFT calculations have been instrumental, particularly in the study of zeolite synthesis, where tetrapropylammonium (B79313) acts as an organic structure-directing agent (OSDA). When used in the synthesis of all-silica MFI-type zeolites (silicalite-1), the fluoride (B91410) ion is incorporated into the zeolite framework to balance the charge of the TPA⁺ cation. researchgate.netuni-bremen.de DFT calculations, often combined with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to determine the precise location of the fluoride ion and understand its interaction with the surrounding silica (B1680970) framework. researchgate.net

Studies have shown that in as-synthesized silicalite-1, fluoride anions are not free-moving but are covalently bonded to silicon atoms within specific cages of the zeolite structure, forming a five-coordinate silicon species (Si-F bond). researchgate.netuni-bremen.dechemrxiv.org DFT calculations help to identify the most energetically favorable positions for the fluoride ion within the complex zeolite topology. For instance, in silicalite-1, the F⁻ ion is found to be located in the [4¹5²6²] cages. researchgate.net

Dispersion-corrected DFT calculations have been used to investigate the energetics of fluoride binding in different zeolite cage types. researchgate.net These calculations are essential for accurately modeling the non-covalent interactions between the TPA⁺ cation, the fluoride anion, and the inorganic silica framework, which are critical for the stabilization of the final structure.

Table 1: Representative Energetic Data from DFT Studies

| System | Computational Method | Calculated Property | Finding |

|---|---|---|---|

| F⁻ in Silicalite-1 | Dispersion-corrected DFT | Binding Energy | Significant charge transfer and strong binding energy (approaching 100 kcal/mol) for fluoride insertion in a double-four-ring (D4R) cage. pnas.org |

| Fluoride-Urea Complex | B3LYP/6-31G(d) with CPCM | N-H Bond Lengths | Upon F⁻ binding, the N-Hₐ bond length increased from 1.017 Å to 1.043 Å, and the N-H♭ bond length increased from 1.010 Å to 1.081 Å, indicating strong hydrogen bond formation. mdpi.com |

| Fluoride-Methanol Clusters | Ab initio calculations | O-H Stretch Frequencies | Strong hydrogen bonding between F⁻ and methanol's hydroxyl group leads to significant shifts in vibrational frequencies, aiding in structural identification. researchgate.net |

Molecular Dynamics Simulations of Solvation and Reaction Pathways

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of dynamic processes such as solvation, diffusion, and conformational changes.

For systems involving tetrapropylammonium fluoride, MD simulations provide critical insights into the behavior of the ions in solution. Ab-initio molecular dynamics (AIMD), which uses electronic structure calculations (like DFT) to compute the forces between atoms, has been applied to study the dynamics of fluoride ions in zeolites templated by TPA⁺. uni-bremen.dechemrxiv.org These simulations revealed that the fluoride anions are dynamically disordered at room temperature, "jumping" between adjacent silicon atoms within the zeolite cages. uni-bremen.dechemrxiv.org The frequency of these dynamic events was found to be influenced by temperature and the specific structure of the OSDA. chemrxiv.org

Classical MD simulations have been used to study the solvation of analogous tetrabutylammonium (B224687) fluoride in aqueous solutions. publish.csiro.au These studies quantify how the hydrophobic TPA⁺ cation and the hydrophilic F⁻ anion interact with water molecules and organize at interfaces. While the cation behaves as a surfactant, accumulating at the air/water interface, the fluoride anion is strongly hydrated and remains in the bulk aqueous phase, repelled from the interface. publish.csiro.au

Furthermore, MD simulations have been used to explore reaction pathways. Theoretical studies on nucleophilic aromatic substitution (SNAr) reactions using tetra-alkyl-ammonium fluorides have shown that while the reactions are favorable in the gas phase, the high solvation energy of the fluoride ion in polar solvents creates a significant activation barrier. researchgate.netmdpi.com MD simulations can model this solvation shell explicitly, providing a picture of how solvent molecules arrange around the fluoride ion and how this arrangement must be disrupted for a reaction to occur.

Table 2: Findings from Molecular Dynamics Simulations

| System | Simulation Type | Focus of Study | Key Finding |

|---|---|---|---|

| [TPA]F in Silicalite-1 | AIMD | Fluoride ion dynamics | F⁻ exhibits dynamic disorder at room temperature, jumping between Si atoms; this motion is suppressed at lower temperatures or with more asymmetric OSDAs. uni-bremen.dechemrxiv.org |

| Aqueous Tetrabutylammonium Fluoride | Classical MD | Ion solvation and interfacial behavior | The cation is surface active, while the fluoride anion is strongly repelled from the air/water interface due to its high hydration energy. publish.csiro.au |

| SNAr Reaction with TMAF | MD Simulations | Solvent effects on reactivity | The high degree of solvation of the fluoride ion in polar solvents is a primary contributor to the large activation barriers for solution-phase reactions. mdpi.com |

Computational Insights into Fluoride Ion Binding and Activation Mechanisms

Understanding how the fluoride ion binds to other molecules and how it is "activated" to become a potent nucleophile is crucial for its application in synthesis. Computational methods provide a molecular-level view of these mechanisms.

The reactivity of the fluoride anion is often hampered by strong ion pairing with its counterion (e.g., TPA⁺) and extensive solvation. The term "naked" fluoride is used to describe a fluoride ion that is less encumbered by these interactions, making it more reactive. frontiersin.org Computational studies show that achieving this state is challenging. Theoretical calculations predict that gas-phase fluorination reactions are often thermodynamically favorable and fast, but the preferential solvation of the fluoride ion in solution leads to large activation barriers. researchgate.net

Computational models also help explain how to activate the fluoride ion. The key is to use a system that can effectively bind the cation and exist in a less polar solvent, thereby minimizing the strong solvation of the fluoride anion. Calculations suggest that more reactive fluorinating reagents will require larger, more weakly coordinating cations. researchgate.net

Electronic Structure Calculations for Reactivity Prediction and Design

Electronic structure calculations, such as DFT and other ab initio methods, are predictive tools for chemical reactivity. By calculating properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and reaction energetics, chemists can design more effective reagents and reaction conditions.

In the context of tetra-alkyl-ammonium fluorides, electronic structure calculations have been used to predict the feasibility of electron transfer reactions. For example, in a study where a polymer was doped with tetrabutylammonium fluoride, DFT calculations of the frontier molecular orbitals were used to show that electron transfer from the fluoride anion to the electron-deficient polymer was energetically favorable. osti.gov This was confirmed experimentally by spectroscopy, validating the computational prediction. osti.gov

These calculations are also essential for understanding and predicting the selectivity of reactions involving the fluoride ion. The fluoride anion is both a strong base and a nucleophile, and the balance between these two properties can be tuned. Computational studies of nHF-base clusters have quantified the nucleophilicity of the fluoride anion in different chemical environments, showing how it changes as the fluoride becomes solvated by HF molecules. acs.orgnih.gov This allows for the rational design of fluoride reagents with tailored reactivity for specific applications, such as favoring SN2 over E2 pathways. nih.gov

By modeling transition states, electronic structure calculations can predict activation energies (ΔG‡) for different reaction pathways, explaining observed selectivity. researchgate.net This predictive power is invaluable for expanding the scope of challenging reactions like room-temperature nucleophilic aromatic fluorination, guiding the development of new fluoride salts that are highly soluble and weakly ion-paired in non-polar media. researchgate.net

Advanced Methodological Considerations in Tetrapropylammonium Fluoride Chemistry

Development of Recyclable and Sustainable Methodologies Employing the Chemical Compound

The pursuit of green chemistry has driven the development of methodologies aimed at the recycling and sustainable use of tetrapropylammonium (B79313) fluoride (B91410) and related quaternary ammonium (B1175870) fluorides. A primary application of TPAF is as a structure-directing agent (SDA) in the synthesis of microporous materials like zeolites. For instance, TPAF is instrumental in creating pure silica (B1680970) MFI-type zeolites, such as silicalite-1, where the tetrapropylammonium cation templates the zeolite framework and the fluoride anion acts as a mineralizing agent. Sustainable approaches in this area focus on the recovery and reuse of the SDA, which is a significant cost factor in zeolite production.

Furthermore, mechanochemical methods have been explored as a sustainable route for zeolite synthesis. In one adaptation of a solvent-free process, tetrapropylammonium bromide was used with ammonium fluoride to create meso- and macropores in Silicalite-1 through grinding. rsc.org The diffusion of fluoride ions into the zeolite channels selectively etches areas with structural defects, demonstrating a low-energy, sustainable pathway for modifying zeolite structures. rsc.org

While research specifically detailing the recycling of TPAF is specialized, broader strategies for tetraalkylammonium fluorides (TAAFs) are well-documented and applicable. For example, methods developed for tetrabutylammonium (B224687) fluoride (TBAF) show promise for recyclable catalysis. TBAF has been used in catalytic amounts for the room-temperature depolymerization of polysiloxanes into repolymerizable cyclics, offering a circular approach to silicone recycling. researchgate.net Similarly, TBAF has been employed as a catalyst for the reductive functionalization of CO2 into formamides using silicon recovered from solar panel production waste as a reducing agent. nih.gov These catalytic systems, where the fluoride source is used in small quantities and can potentially be recovered, represent a key direction for the sustainable application of the entire class of TAAF reagents, including TPAF.

Implementation of Solid-Supported Tetrapropylammonium Fluoride Reagents

To overcome challenges associated with homogeneous catalysts, such as difficult separation from the reaction mixture and product contamination, solid-supported TPAF reagents have been developed. This strategy involves immobilizing the this compound onto an insoluble support, which allows for easy recovery of the reagent by simple filtration and potential reuse, aligning with the principles of green chemistry.

The development of polymer-supported fluoride reagents has led to the creation of compounds that are less hygroscopic, easy to recover, and recyclable. researchgate.net While many published examples utilize the tetrabutylammonium cation (TBA+), the principles are directly transferable to its propyl analogue (TPA+). Common supports include polymers like Amberlyst resins and natural polysaccharides such as cellulose. researchgate.netresearchgate.net For example, Amberlyst A-26 resin in its fluoride form has been successfully used in dehydrobromination reactions. researchgate.net

Recent research has demonstrated the utility of natural polysaccharides as supports for tetrabutylammonium fluoride, creating stable and non-hygroscopic complexes. researchgate.net A bacterial cellulose-TBAF complex was found to be a highly stable and effective source of fluoride for nucleophilic fluorination reactions, providing high yields and the potential for multi-gram scale synthesis. researchgate.net The solid-supported reagent could be easily recovered and reused, demonstrating its potential for sustainable chemical processes. researchgate.net The application of these support strategies to TPAF would yield similar benefits, enhancing its utility as a recyclable reagent in various organic transformations.

Table 1: Examples of Solid-Supported Tetraalkylammonium Fluoride Reagents and Their Applications Note: While many examples use the tetrabutylammonium (TBA) cation, the support methodologies are applicable to tetrapropylammonium (TPA) fluoride.

| Support Material | Active Reagent | Reaction Type | Advantages |

|---|---|---|---|

| Amberlyst A-26 Resin | Polymer-Bound F⁻ | Dehydrobromination | Easy separation, reusability. researchgate.net |

| Bacterial Cellulose | Cellulose-TBAF Complex | Nucleophilic Fluorination | High stability, non-hygroscopic, recyclable, suitable for batch and flow. researchgate.net |

| Polymeric Ionic Tags | Polymer-Bound F⁻ | Cyanosilylation | Effective for continuous flow, quantitative conversion, waste minimization. kuleuven.be |

| Silica Gel | TBAF on Silica Gel | Various | Increased surface area, ease of handling. sigmaaldrich.com |

Strategies for In Situ Generation and Use of this compound in Continuous Flow Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. nih.govrsc.org For reagents that may be unstable or difficult to handle, such as anhydrous forms of tetraalkylammonium fluorides, in situ generation within a flow system is a particularly powerful strategy. This approach avoids the need to prepare and store the reactive species, as it is generated on-demand and consumed immediately in the subsequent reaction step. acs.org

The generation of arynes, for example, often requires a soluble fluoride source in organic solvents, a role for which tetraalkylammonium fluorides are well-suited. nih.gov However, their limited solubility can be an issue. In continuous flow systems, soluble fluoride sources like tetrabutylammonium fluoride (TBAF) are used to generate arynes in situ from precursors like aryl triflates. nih.govacs.org This strategy allows for rapid and controlled reactions, such as subsequent Diels-Alder cycloadditions, with significantly reduced reaction times. acs.org

Table 2: Methodologies for In Situ Reagent Generation in Continuous Flow This table illustrates general strategies applicable to tetraalkylammonium fluorides like TPAF.

| Generated Reagent | Precursors | Flow System Details | Subsequent Reaction | Key Advantages |

|---|---|---|---|---|

| Benzyne (using TBAF) | Aryl triflate, TBAF | Micro- or meso-reactor | Diels-Alder Reaction | Overcomes solubility issues of CsF, enables rapid trapping of reactive intermediate. nih.govacs.org |

| [¹⁸F]SFB (using TPAH) | Aromatic precursor, [¹⁸F]F⁻, TPAH, TSTU | Single microfluidic chip | Hydrolysis, Succinimidylation | Rapid (6.5 min), high yield (64%), automated and reproducible synthesis. plos.org |

| Dichlorocyclopropane | Chloroform, NaOH, Phase-Transfer Catalyst | T-piece mixers, coil reactor | Cyclopropanation | Improved mixing, suppression of side products, shorter reaction times compared to batch. nih.gov |

| O-silyl protected cyanohydrins | Aldehydes, TMSCN, Polymer-supported fluoride | Packed-bed reactor | Cyanosilylation | High yields (94-99%), short reaction times (1-60 min), excellent chemoselectivity. kuleuven.be |

Q & A

Q. What are the common synthetic routes for preparing tetrapropylammonium fluoride, and how are impurities minimized?

this compound is typically synthesized via ion-exchange reactions or hydrothermal methods. A common approach involves reacting tetrapropylammonium bromide (TPABr) with a fluoride source (e.g., NH₄F) in aqueous or alcoholic media under controlled pH and temperature. For example, in zeolite synthesis, a gel with molar composition 1 SiO₂ : 0.1 TPABr : 0.1 NH₄F : 20 H₂O is heated at 100°C for 7 days in a PTFE-lined autoclave . Impurities like residual halides are minimized through repeated recrystallization or dialysis. Purity is verified via ion chromatography and elemental analysis.

Q. How is this compound characterized for structural integrity in zeolite frameworks?

Key characterization methods include:

- Solid-state NMR : To probe local environments of Si, F, and organic cations. For instance, MAS NMR identifies framework connectivity, while NMR locates fluoride ions in zeolite cages .

- XRD : Confirms crystallinity and phase purity of materials like silicalite-1 .

- Nitrogen adsorption : Measures micropore volume (e.g., 0.19 cm³·g⁻¹ for calcined silicalite-1) to assess template removal efficiency .

- FT-IR : Detects vibrational modes of TPA cations and framework interactions .

Advanced Research Questions

Q. How do advanced NMR techniques resolve the location and dynamics of fluoride ions in this compound-silicalite-1?

Triple-resonance NMR experiments (e.g., // CP, REDOR, TEDOR) are employed to measure F–Si distances and spatial correlations. In silicalite-1, fluoride is covalently bonded to Si-9 in the cage, with dynamic exchange between mirror-related Si-9 sites observed on the NMR timescale. These methods achieve atomic-level precision without requiring single-crystal X-ray data .

Q. What role does this compound play as a structure-directing agent (SDA) in microporous material synthesis?

Tetrapropylammonium cations (TPA) template the MFI zeolite framework by stabilizing specific pore geometries during hydrothermal synthesis. Fluoride ions act as mineralizing agents, enhancing crystallinity and reducing defects. For example, in pure-silica MFI, fluoride occupies framework-associated positions, promoting the formation of five-coordinate silicon intermediates . The synergy between TPA and F directs hierarchical ordering, as shown by TEM and adsorption studies .

Q. What mechanistic insights explain the thermal decomposition of this compound hydrates?

Heating this compound hydrates (e.g., trihydrate) above 140°C induces a Hofmann elimination reaction, yielding propene, tripropylamine, and tetrapropylammonium hydrogen difluoride (TPAHF). This proceeds via F acting as a base, abstracting β-hydrogens from TPA to form an alkene. Reaction progress is monitored via:

- TGA-MS : Quantifies mass loss and gas evolution (e.g., propene detection).

- Titration : Measures residual F and amine products .

Q. How do synthesis conditions influence fluoride ion distribution in zeolites?

Fluoride distribution in MFI zeolites depends on:

- pH and temperature : Higher pH (>10) and moderate temperatures (100–150°C) favor F incorporation into the framework.

- SDA structure : Bulkier cations (e.g., TPA) direct F to specific cages, as shown by NMR .

- Post-synthetic treatments : Calcination removes organic SDAs but retains framework-bound F, altering hydrophobicity and catalytic activity .

Data Contradictions and Resolution

Q. Discrepancies in fluoride ion mobility reported in NMR vs. XRD studies: How are they reconciled?

Early XRD studies suggested static F positions in silicalite-1, while NMR revealed dynamic exchange between sites. This was resolved using variable-temperature NMR , showing that F mobility becomes significant above 25°C, averaging positions on the XRD timescale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.